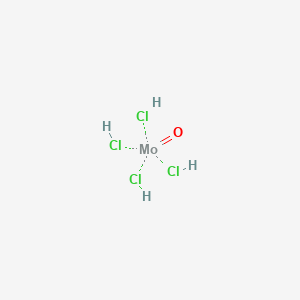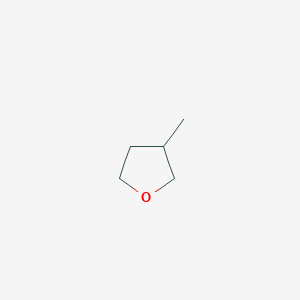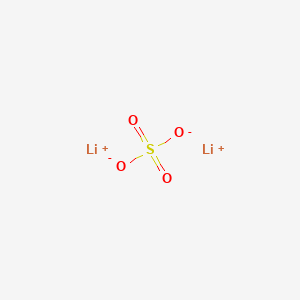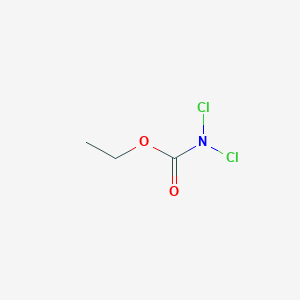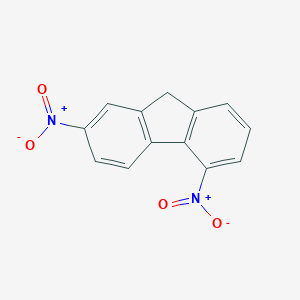
Leu-Asn
Overview
Description
Leu-Asn, also known as leucine-asparagine, is a dipeptide that is found in many proteins and peptides. It is composed of two amino acids, leucine and asparagine, and is an important building block of proteins. This compound has been found to be important in a variety of biological processes, including cell signaling, regulation of gene expression, and protein folding.
Scientific Research Applications
Cancer Research and Metabolism : Leucine and Asparagine play a role in tumor growth and metabolic adaptation. In kidney and breast cancer, the interaction between these amino acids is linked to metabolic pathways crucial for cancer cell proliferation and survival (Loayza-Puch et al., 2016).
Membrane Protein Studies : Leucine and Asparagine are involved in the formation of transmembrane domains, essential for cell signaling and transport. Asparagine-scanning mutagenesis has been used to probe the interface of self-assembled oligo-leucine domains, important for understanding membrane protein structure and function (Ruan et al., 2004).
Insulin Secretion and Metabolism : The combination of L-Asparagine and L-Leucine influences insulin secretion in pancreatic cells. Their metabolic interaction affects nutrients oxidation and insulin release, providing insights into diabetes management (Malaisse et al., 1984).
Metabolic Profiling in Disease : Leucine and Asparagine are part of the serum metabolome in diabetes studies. Their levels are associated with the risk of incident diabetes, offering potential biomarkers for diabetes prediction and understanding its pathophysiology (Rebholz et al., 2018).
Autophagy and Cell Metabolism : In cell metabolism studies, Leucine and Asparagine have been observed to regulate autophagic processes in rat hepatocytes, indicating their role in cellular degradation pathways (Grinde & Seglen, 1981).
Amino Acid Regulation in Livestock : In dairy cows, Leucine infusion affects plasma concentrations of various amino acids including Asparagine. This has implications for understanding nutrient regulation in livestock management (Sadri et al., 2017).
Peptide Research and Drug Design : Leucine and Asparagine's involvement in peptides has implications for drug design, as demonstrated in the synthesis and study of peptides for medicinal applications (Miller et al., 1955).
Transcriptional Regulation in Bacteria : The Leucine/Lrp regulon in bacteria, which involves leucine-responsive regulatory proteins, is influenced by Asparagine. This has implications for understanding bacterial gene regulation and adaptation (Newman & Lin, 1996).
properties
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)3-6(11)9(15)13-7(10(16)17)4-8(12)14/h5-7H,3-4,11H2,1-2H3,(H2,12,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTRLIITQPXHBJ-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Leu-Asn exhibit its biological activity?
A1: this compound demonstrates biological activity primarily through its interaction with specific enzymes. For example, it acts as a competitive inhibitor of β-secretase, an enzyme involved in the production of β-amyloid (Aβ) peptides. [] This inhibition effectively reduces Aβ production, offering potential therapeutic benefits for Alzheimer's disease. []
Q2: What are the downstream effects of this compound's interaction with its targets?
A2: The downstream effects of this compound depend on the specific target and context. In the case of β-secretase inhibition, reduced Aβ production may contribute to neuroprotection and potentially slow down the progression of Alzheimer's disease. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H19N3O4. Its molecular weight is 245.28 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) have been employed to study this compound-containing peptides. For instance, NMR studies on insect adipokinetic hormones, which share structural similarities with this compound, have provided insights into their solution conformations and dynamics. []
Q5: How does this compound perform under various conditions?
A5: While specific data on this compound's stability under various conditions is limited in the provided research, it's important to consider that peptide stability can be influenced by factors such as temperature, pH, and the presence of enzymes or other reactive species.
Q6: Have computational methods been used to study this compound?
A6: Yes, computational chemistry techniques, particularly molecular dynamics simulations, have been employed to investigate the binding affinities of HIV-1 protease inhibitors containing this compound and similar sequences. [] These studies provide valuable insights into the molecular interactions governing inhibitor binding and aid in the design of more potent compounds.
Q7: How do modifications to the structure of this compound impact its activity?
A7: Structural modifications, even subtle ones, can significantly alter the activity of peptides containing this compound. For instance, in a study on muscarinic toxins, a three-amino acid difference (this compound-His vs. Ile-Val-Pro) resulted in a substantial shift in subtype selectivity for muscarinic receptors. []
Q8: In what biological contexts has this compound been studied?
A8: this compound-containing peptides have been investigated in various biological contexts, including:
- Neurodegenerative Diseases: As a component of β-secretase inhibitory peptides, this compound shows promise in Alzheimer's disease research. []
- Hormonal Regulation: this compound is found in insect adipokinetic hormones, which regulate energy metabolism during flight. [, , ]
- Immune Response: this compound is present in peptides derived from bovine lactoferrin, which exhibits antibacterial activity. []
- Viral Infections: this compound-containing peptides have been explored as potential inhibitors of HIV-1 protease, a crucial enzyme for viral replication. [, ]
Q9: Are there other peptides with similar sequences to this compound that exhibit biological activity?
A9: Yes, numerous peptides containing the this compound sequence or similar motifs exhibit biological activity. These include:
- Speract: A decapeptide found in sea urchin eggs that plays a role in sperm chemotaxis and activation. [, ]
- Allatostatins: Nonapeptides found in crickets that inhibit juvenile hormone synthesis. []
- Vasodilatory Peptides: Some egg white-derived peptides containing this compound exhibit endothelium-dependent vasorelaxation in rat arteries. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









